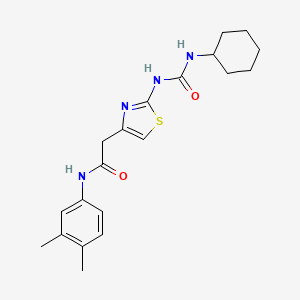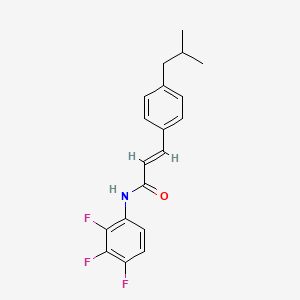![molecular formula C11H10O4S B2726330 Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide CAS No. 1823777-05-4](/img/structure/B2726330.png)
Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide, also known as SCTD, is a heterocyclic compound that has gained attention in scientific research due to its unique properties. SCTD has a spirocyclic structure that consists of a chromane ring fused with a thietane ring, and a carbonyl group at position 4. SCTD has shown potential in various applications, including as a pharmaceutical intermediate, a ligand for metal ions, and a fluorescent probe.
Wirkmechanismus
The mechanism of action of Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide is not fully understood. However, studies have shown that this compound can bind with metal ions through the carbonyl group at position 4 and the oxygen atom of the chromane ring. The binding of this compound with metal ions results in a change in the fluorescence emission, which can be used for metal ion detection. This compound has also been shown to exhibit catalytic activity towards organic reactions, but the exact mechanism of this activity is still under investigation.
Biochemical and Physiological Effects
Studies have shown that this compound has low toxicity towards cells and can be used as a fluorescent probe for live-cell imaging. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. However, further studies are needed to understand the exact biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide in lab experiments is its high selectivity and sensitivity towards metal ions. Additionally, this compound has shown low toxicity towards cells, making it a useful tool for live-cell imaging. However, the synthesis of this compound is challenging and requires multiple steps, resulting in a low yield. Additionally, the stability of this compound is poor, and it can decompose under certain conditions, making it difficult to store and handle.
Zukünftige Richtungen
There are several future directions for Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide research. One potential direction is the development of this compound-based fluorescent probes for metal ion detection in living organisms. Another direction is the optimization of the synthesis method to improve the yield and stability of this compound. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in catalysis and cancer treatment.
Synthesemethoden
The synthesis of Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide involves the reaction of 2-hydroxybenzaldehyde with 2-methyl-3-buten-2-ol in the presence of p-toluenesulfonic acid as a catalyst. The resulting product is then treated with Lawesson's reagent to form the spirocyclic structure. The final step involves the oxidation of the thietane ring with hydrogen peroxide to form the 1',1'-dioxide moiety. The yield of this compound synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide has been used in various scientific research applications, including as a fluorescent probe for metal ions, a catalyst for organic reactions, and a pharmaceutical intermediate. This compound has shown high selectivity and sensitivity towards metal ions such as Cu2+, Fe3+, and Zn2+. The fluorescence emission of this compound changes upon binding with metal ions, making it a useful tool for metal ion detection. This compound has also shown potential as a catalyst for organic reactions such as the Michael addition and the Friedel-Crafts reaction. Additionally, this compound has been used as a key intermediate in the synthesis of biologically active compounds.
Eigenschaften
IUPAC Name |
1',1'-dioxospiro[3H-chromene-2,3'-thietane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4S/c12-9-5-11(6-16(13,14)7-11)15-10-4-2-1-3-8(9)10/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDCJWVVWJSASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2OC13CS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2726247.png)
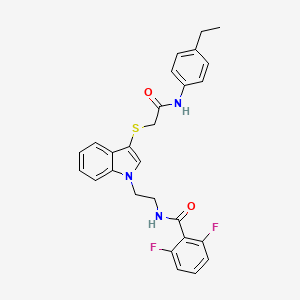
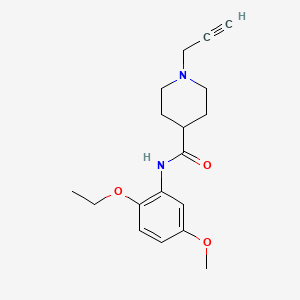

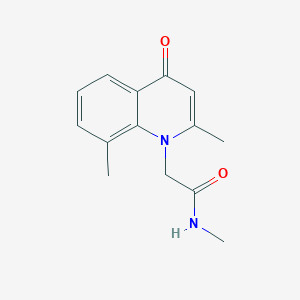
![2-(4-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2726254.png)
![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2726256.png)

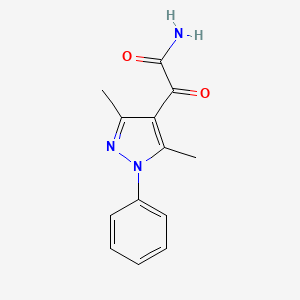
![(E)-3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726261.png)
![cyclopentyl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2726267.png)
